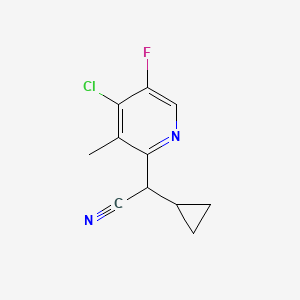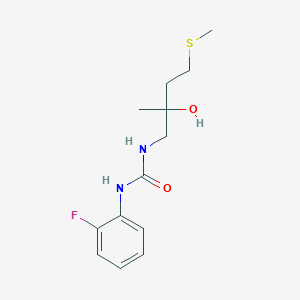![molecular formula C28H30N8O2S2 B2493389 8-(4-Benzhydrylpiperazin-1-yl)-3-méthyl-7-[2-[(5-méthyl-1,3,4-thiadiazol-2-yl)sulfanyl]éthyl]purine-2,6-dione CAS No. 674816-33-2](/img/new.no-structure.jpg)
8-(4-Benzhydrylpiperazin-1-yl)-3-méthyl-7-[2-[(5-méthyl-1,3,4-thiadiazol-2-yl)sulfanyl]éthyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C28H30N8O2S2 and its molecular weight is 574.72. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Structures Cristallines: Les structures cristallines du composé 1 en complexe avec hCA II et hCA VII révèlent des différences d'interactions entre l'inhibiteur et les sites actifs de ces isoformes. Notamment, hCA VII montre des interactions plus favorables, suggérant une sélectivité potentielle pour cette isoforme .
- Potentiel: L'inhibition de hCA VII pourrait représenter un nouveau mécanisme pharmacologique pour le traitement de la douleur neuropathique .
- Fonction Proposée: Ces cystéines peuvent jouer un rôle dans la protection contre les insultes oxydatives .
- Exemple: La synthèse de 1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles a montré une activité antiallergique .
Inhibition de l'Anhydrase Carbonique
Traitement de la Douleur Neuropathique
Contrôle des Insultes Oxydatives
Activité Antiallergique
Aperçus Structurels pour la Conception de Médicaments
En résumé, le composé 1 est prometteur en tant qu'inhibiteur de hCA avec des applications potentielles dans la gestion de la douleur neuropathique, la protection contre le stress oxydatif et la conception de médicaments. Des études supplémentaires sont nécessaires pour explorer son plein potentiel thérapeutique . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Propriétés
Numéro CAS |
674816-33-2 |
|---|---|
Formule moléculaire |
C28H30N8O2S2 |
Poids moléculaire |
574.72 |
Nom IUPAC |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H30N8O2S2/c1-19-31-32-28(40-19)39-18-17-36-23-24(33(2)27(38)30-25(23)37)29-26(36)35-15-13-34(14-16-35)22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,13-18H2,1-2H3,(H,30,37,38) |
Clé InChI |
YFZJCJRBBQTLED-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)NC3=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2493317.png)
![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2493321.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2493323.png)
![N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B2493324.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)


